5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(2-methylpropyl)pentanamide
CAS No.: 1021263-48-8
Cat. No.: VC11964455
Molecular Formula: C27H34N4O5
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-48-8 |
|---|---|
| Molecular Formula | C27H34N4O5 |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide |
| Standard InChI | InChI=1S/C27H34N4O5/c1-19(2)16-28-24(32)10-6-7-15-30-26(34)22-8-4-5-9-23(22)31(27(30)35)18-25(33)29-17-20-11-13-21(36-3)14-12-20/h4-5,8-9,11-14,19H,6-7,10,15-18H2,1-3H3,(H,28,32)(H,29,33) |
| Standard InChI Key | OAENFNFZBIMXKJ-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
Introduction
Quinazoline Derivatives and Their Applications
Quinazolines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These compounds are often used as scaffolds in drug design due to their ability to interact with various biological targets.
| Property | Description |
|---|---|
| Chemical Structure | Typically consists of a quinazoline ring with various substituents that can modify its biological activity. |
| Biological Activity | Exhibits anticancer, anti-inflammatory, and antimicrobial activities depending on the substituents. |
| Synthesis | Often synthesized through condensation reactions involving anthranilic acid derivatives. |
Synthesis of Quinazoline Derivatives
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with other compounds to form the quinazoline ring. For example, the reaction between anthranilic acid and formamide can yield quinazolin-4(3H)-one, which can then be further modified to introduce various substituents.
Synthesis Steps:
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Starting Materials: Anthranilic acid or its derivatives.
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Condensation Reaction: Reaction with formamide or similar compounds to form the quinazoline ring.
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Modification: Introduction of specific substituents to enhance biological activity.
Potential Biological Activities
Quinazoline derivatives have been studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
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Anticancer Activity: Some quinazolines have shown promise as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation.
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Anti-inflammatory Activity: Quinazolines may exhibit anti-inflammatory properties by modulating inflammatory pathways.
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Antimicrobial Activity: Certain quinazoline derivatives have demonstrated antimicrobial effects against various pathogens.
Future Directions:
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Synthesis Optimization: Developing more efficient synthesis methods to produce quinazoline derivatives with specific substituents.
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Biological Evaluation: Conducting comprehensive biological assays to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Investigating how different substituents affect the biological activity of quinazoline derivatives.
Given the lack of specific data on the compound , future research should focus on synthesizing and characterizing this compound to explore its potential biological activities and applications.
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